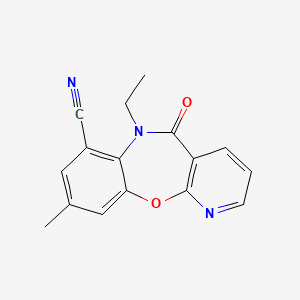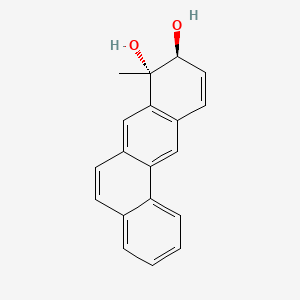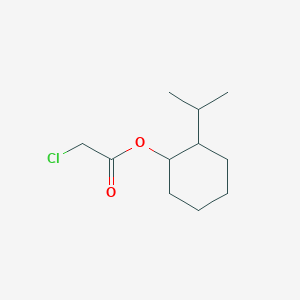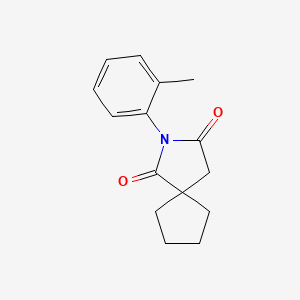
2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylphenyl)-2-azaspiro(44)nonane-1,3-dione is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione typically involves multi-step organic reactions. One common approach might include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 2-Methylphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Final Functionalization: Additional steps to introduce the azaspiro structure and other functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Halogenating agents, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.
Applications De Recherche Scientifique
2-(2-Methylphenyl)-2-azaspiro(4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Exploration as a candidate for drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro(4.4)nonane-1,3-dione: Lacks the 2-methylphenyl group, potentially altering its chemical properties and applications.
2-(2-Methylphenyl)-2-azaspiro(4.4)octane-1,3-dione: Similar structure but with a different ring size, affecting its reactivity and stability.
Uniqueness
The presence of the 2-methylphenyl group in 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione may confer unique properties such as increased lipophilicity, altered binding affinity to biological targets, and distinct reactivity patterns compared to similar compounds.
Propriétés
Numéro CAS |
61343-08-6 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C15H17NO2/c1-11-6-2-3-7-12(11)16-13(17)10-15(14(16)18)8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3 |
Clé InChI |
TZLJOXRJBNALRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=O)CC3(C2=O)CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


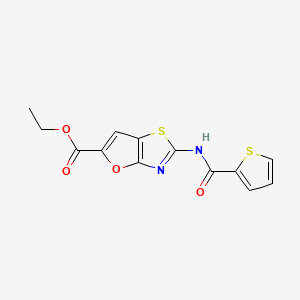
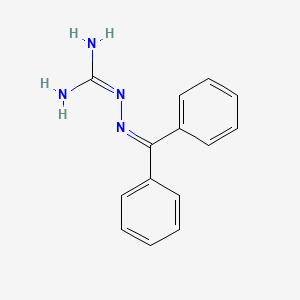

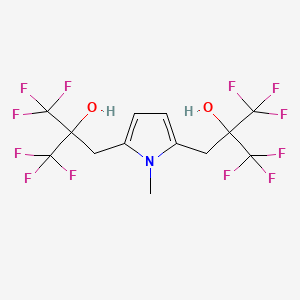


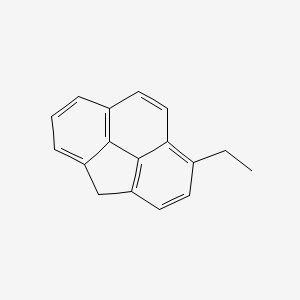
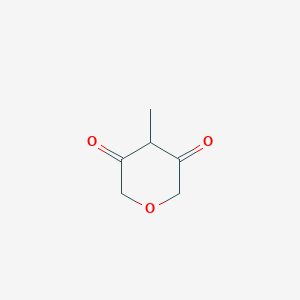
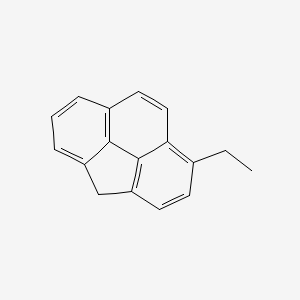
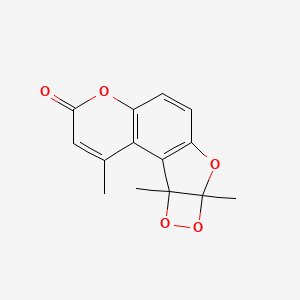
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
